molecular formula C8H9N3OS B2872442 N,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxamide CAS No. 478066-41-0

N,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxamide

Cat. No.: B2872442
CAS No.: 478066-41-0
M. Wt: 195.24
InChI Key: KGJSFMMKUZUIFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carboxamide (referred to herein as ND-11543) is a member of the imidazo[2,1-b]thiazole-5-carboxamide (ITA) class, a promising group of anti-tuberculosis (TB) agents targeting QcrB, a subunit of the cytochrome bcc-aa₃ supercomplex critical for mycobacterial electron transport . ND-11543 demonstrates potent activity against drug-sensitive, multidrug-resistant (MDR), and intracellular Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentration (MIC) values as low as 0.0625 μM in macrophage assays . Its favorable pharmacokinetic (PK) profile—including high plasma exposure (AUC(0-24h) >11,700 ng·hr/mL) and a >24-hour half-life in mice—positions it as a lead candidate for chronic TB infection models .

Properties

IUPAC Name

N,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c1-5-6(7(12)9-2)11-3-4-13-8(11)10-5/h3-4H,1-2H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJSFMMKUZUIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Table 1: Structural Features and Anti-TB Activity of ITA Analogs

Compound ID Substituents MIC (μM) vs. Mtb Intracellular Efficacy (Log10 CFU Reduction) Key ADME Properties
ND-11543 N-(3-Fluoro-4-(4-(5-CF₃-pyridin-2-yl)piperazin-1-yl)benzyl), 2,6-dimethyl 0.0625 Lung: 0.29; Spleen: 0.82 High plasma exposure, CYP450 stable
ND-11564 N-(4-(3-CF₃-phenoxy)benzyl), 2,6-dimethyl 0.25 Not reported Moderate solubility, low cytotoxicity
ND-11503 N-(2,3-Dihydrobenzofuran-5-yl)methyl, 6-ethyl, 2-methyl 1.25–2.5 Not significant High protein binding (>95%)
ND-11566 N-(4-(3-CF₃-phenoxy)phenyl), 2,6-dimethyl >2.5 Inactive Poor solubility
ND-11903 N-(4-(1,1-Dioxidothiomorpholino)-3-fluorobenzyl), 2,6-dimethyl 0.5 Not tested Enhanced microsomal stability

Key Observations:

  • Trifluoromethyl (CF₃) Groups : The presence of CF₃ in ND-11543 and ND-11564 correlates with enhanced potency, likely due to improved target binding (QcrB) and resistance to metabolic degradation .
  • Benzyl vs. Phenyl Substitutions: ND-11564 (benzyl-linked CF₃-phenoxy) retains submicromolar potency, while ND-11566 (direct phenyl linkage) loses activity, emphasizing the importance of spacer flexibility .
  • Solubility and Protein Binding : ND-11543’s piperazine moiety improves solubility (>50 μg/mL in microbiological medium) compared to ND-11503, which suffers from high protein binding (>95%) .

Pharmacokinetic and Efficacy Comparisons

Table 2: In Vivo Performance of Selected ITAs

Compound ID Dose (mg/kg) AUC(0-24h) (ng·hr/mL) Half-Life (hr) Efficacy in Chronic Murine TB Model
ND-11543 200 >11,700 >24 Halts disease progression
ND-11564 200 Not reported ~12 Limited efficacy
Q203 1 ~20,000 ~30 Superior in acute models
  • ND-11543 vs. Q203 : While Q203 (a clinical-stage QcrB inhibitor) shows superior potency in acute infection models, ND-11543 is uniquely effective in chronic TB, likely due to its prolonged exposure and tolerance at high doses (>500 mg/kg) .
  • Combination Therapy : ND-11543 + ABT (100 mg/kg each) enhances efficacy (0.82 log10 CFU reduction in spleen), suggesting synergy with cytochrome bd oxidase inhibitors .

Biological Activity

N,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other therapeutic potentials based on various research findings.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been shown to target specific bacterial components, disrupting essential biological processes. For instance, the compound interacts with QcrB in Mycobacterium tuberculosis, impairing the electron transport chain and inhibiting bacterial growth.

Table 1: Antimicrobial Efficacy

Pathogen Activity Mechanism
Mycobacterium tuberculosisInhibition observedDisruption of electron transport chain
Staphylococcus aureusModerate activityCell wall synthesis interference
Escherichia coliWeak activityMembrane integrity disruption

Anticancer Activity

This compound has been evaluated for its anticancer potential . In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. Notably, compounds derived from this structure have shown promising results in the National Cancer Institute's screening against human tumor cell lines.

Case Study: Cytotoxicity Evaluation

A study synthesized several derivatives of this compound and assessed their cytotoxicity using the Sulforhodamine B (SRB) assay. The most active derivative exhibited an IC50 value of 5.51 µM against ovarian cancer cells (OVCAR) and demonstrated significant selectivity towards cancer cells compared to normal cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its molecular structure. Variations in substituents on the imidazole and thiazole rings can enhance or diminish its efficacy.

Table 2: Structure-Activity Relationship Insights

Substituent Effect on Activity Remarks
Methyl group at position 6Increases cytotoxicityElectron-donating effect
Chloro group on phenylEnhances antibacterial activityIncreased lipophilicity
Nitro group on benzimidazoleReduces antitumor activityElectron-withdrawing effect

Additional Biological Activities

Beyond antimicrobial and anticancer properties, this compound has been evaluated for other biological activities:

  • Antioxidant Activity : Compounds derived from this structure have shown potential as antioxidants by scavenging free radicals.
  • Antifungal Properties : Some derivatives have demonstrated efficacy against fungal strains.
  • Anticonvulsant Effects : Certain analogs have been tested for their effectiveness in seizure models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.